Prochlorperazine D8 Prochlorperazine D8 An isotope labelled Prochlorperazine. Prochlorperazine is a dopamine (D2) receptor antagonist that belongs to the phenothiazine class of antipsychotic agents that are used for the antiemetic treatment of nausea and vertigo.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0196479
InChI: InChI=1S/C20H24ClN3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3/i11D2,12D2,13D2,14D2
SMILES: CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
Molecular Formula: C20H24ClN3S
Molecular Weight: 382.0 g/mol

Prochlorperazine D8

CAS No.:

Cat. No.: VC0196479

Molecular Formula: C20H24ClN3S

Molecular Weight: 382.0 g/mol

Purity: >98%

* For research use only. Not for human or veterinary use.

Prochlorperazine D8 -

Molecular Formula C20H24ClN3S
Molecular Weight 382.0 g/mol
IUPAC Name 2-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine
Standard InChI InChI=1S/C20H24ClN3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3/i11D2,12D2,13D2,14D2
Standard InChI Key WIKYUJGCLQQFNW-FUEQIQQISA-N
Isomeric SMILES [2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)([2H])[2H])[2H]
SMILES CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
Canonical SMILES CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
Appearance Powder

Chemical Structure and Properties

Prochlorperazine D8 is characterized by the substitution of 8 hydrogen atoms with deuterium atoms in the piperazine ring of the parent Prochlorperazine molecule. The strategic placement of deuterium atoms provides mass differentiation while maintaining similar chemical behavior to the non-deuterated analog.

Structural Information

The compound has several formulations with distinct properties as shown in Table 1:

ParameterProchlorperazine-D8 (Free Base)Prochlorperazine-D8 (2HCl Salt)Prochlorperazine-D8 Dimaleate
Molecular FormulaC20H16D8ClN3SC20H16D8ClN3S·2HClC20H16D8ClN3S·2C4H4O4
Molecular Weight381.99 g/mol454.9 g/mol614.14 g/mol
IUPAC Name2-chloro-10-[3-(4-methyl-1-piperazinyl-d8)propyl]-10H-phenothiazine2-chloro-10-[3-(4-methyl-1-piperazinyl-d8)propyl]-10H-phenothiazine, dihydrochloride2-chloro-10-[3-(4-methyl-1-piperazinyl-d8)propyl]-10H-phenothiazine dimaleate
CAS Number1215641-01-2 (free base)N/AN/A

Physical and Chemical Characteristics

Prochlorperazine D8 is typically supplied as a solid and maintains stability similar to its non-deuterated counterpart. The deuterium incorporation is high, with ≥99% deuterated forms (d1-d8) and ≤1% d0 in high-quality preparations . The compound is soluble in DMSO, making it suitable for preparation of stock solutions for analytical standards .

Isotopic Labeling Pattern

Deuterium Distribution

The deuterium atoms in Prochlorperazine D8 are specifically located on the piperazine ring, as indicated in the chemical structure information. The pattern is typically described as 2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazine, meaning the deuterium atoms are strategically positioned at the 2,3,5, and 6 positions (two deuterium atoms at each position) of the piperazine ring .

Analytical Applications

Mass Spectrometry Applications

Prochlorperazine D8 serves as an internal standard for the quantification of Prochlorperazine by GC-MS or LC-MS. The presence of eight deuterium atoms creates a mass shift that allows for easy discrimination between the analyte and internal standard while maintaining nearly identical chromatographic behavior .

Laboratory Procedure Guidelines

When using Prochlorperazine D8 as an internal standard, the following procedures are recommended:

  • Dissolve the Prochlorperazine D8 in an appropriate solvent (DMSO is recommended)

  • Purge the solution with an inert gas to prevent oxidation

  • For precise quantitation, construct a standard curve of peak intensity ratios (deuterated versus unlabeled)

The accuracy of sample weight in commercial vials typically falls between 5% over and 2% under the amount shown on the vial. For applications requiring higher precision, the deuterated standard should be quantitated against a more precisely weighed unlabeled standard .

Relationship to Parent Compound

Comparison with Prochlorperazine

Prochlorperazine, the non-deuterated parent compound, is a dopamine D2 receptor antagonist belonging to the phenothiazine class of antipsychotic agents. It is primarily used as an antiemetic agent and is analogous to chlorpromazine .

The pharmacological properties of Prochlorperazine include:

ReceptorBinding Affinity (Ki)
Rat recombinant D2 receptors in CHO cells4.7 nM
Rat striatal membranes D2 receptors2.9 nM
Rat recombinant D3 receptors in CHO cells35 nM
5-HT3 receptors in N1E-115 mouse neuroblastoma cells1,200 nM

These pharmacological properties are expected to be nearly identical in the deuterated compound, with the key difference being the mass spectrometric behavior due to the deuterium labeling .

Therapeutic Applications of Parent Drug

While Prochlorperazine D8 itself is used only as an analytical tool, understanding the applications of the parent compound provides context for the importance of the deuterated analog. Prochlorperazine shows analgesic properties, increasing the latency to paw licking in hot plate tests, an effect blocked by antisense oligonucleotides against the M1 muscarinic receptor. It also inhibits emesis induced by apomorphine .

Salt FormCatalog NumbersSupplier References
2HCl SaltDVE001363Veeprho
DimaleatePA STI 074910Pharmaffiliates
DimaleateCDN-D-7616LGC Standards
HydrochlorideItem No. 31916Cayman Chemical
DimaleateVLCS-01185VIVAN Life Sciences

Quality and Certification

Commercial preparations of Prochlorperazine D8 typically come with:

  • Certificate of Analysis (CoA) verifying identity and purity

  • NMR spectra and HPLC chromatogram data

  • Target HPLC purities >98%

  • Retest dates (typically 5 years for isotope labeled compounds)

Related Deuterated Compounds

Derivative Compounds

Several related deuterated derivatives of Prochlorperazine are also commercially available for specialized analytical applications:

CompoundMolecular FormulaCatalog Reference
N-Desmethyl Prochlorperazine-d8 DimaleateC27H22D8ClN3O8SPA STI 028450
7-Hydroxy Prochlorperazine-d8C20H16D8ClN3OSPA STI 051020
Prochlorperazine-d3 DimesylateC20H21D3ClN3S·2CH3SO3HPA STI 074900
Prochlorperazine Sulfoxide-d3C20H21D3ClN3OSPA STI 074920

These compounds serve as reference standards for specific metabolites or degradation products of Prochlorperazine .

Synonyms and Alternative Names

Prochlorperazine D8 is also known by several synonyms in commercial and research contexts:

  • Buccastem-d8

  • Compazine-d8

  • Emetiral-d8

  • Meterazin-d8 Maleate

  • Pasotomin-d8

  • Prochlorperazine-d8 Hydrogen Maleate

  • Prochloroperazine-d8 Dimaleate

  • Stemetil-d8

  • Vertigon-d8

Research Applications

Pharmacokinetic Studies

Prochlorperazine D8 is essential for quantifying Prochlorperazine in biological samples during pharmacokinetic studies. The similar chemical behavior but distinct mass allows researchers to accurately determine drug concentration in complex biological matrices like plasma, urine, or tissue samples .

Method Development and Validation

Prochlorperazine D8 is utilized in:

  • Analytical method development

  • Method validation (AMV)

  • Quality control (QC) applications during synthesis and formulation stages of drug development

  • Reference standards for traceability against pharmacopeial standards (USP or EP)

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